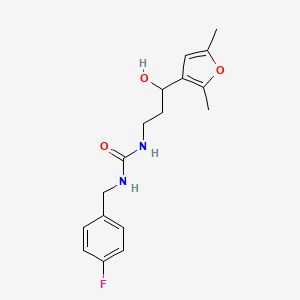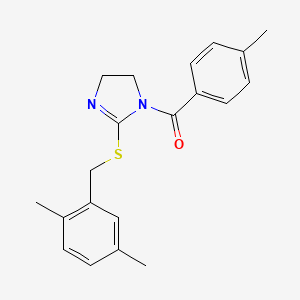
3-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one typically involves multi-step organic reactions. The process begins with the preparation of the triazolone core, followed by the introduction of the fluorinated phenyl groups and the sulfonyl piperidine moiety. Common synthetic routes include:
Formation of the Triazolone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,2,4-triazolone ring.
Introduction of Fluorinated Phenyl Groups: Fluorinated phenyl groups are introduced through nucleophilic aromatic substitution reactions, often using fluorinated benzene derivatives.
Attachment of the Sulfonyl Piperidine Moiety: The sulfonyl piperidine moiety is attached via sulfonylation reactions, where a sulfonyl chloride reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.
Substitution: The fluorinated phenyl groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the fluorinated phenyl rings.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of this compound is largely dependent on its interaction with biological targets. The fluorinated phenyl groups and the sulfonyl piperidine moiety are believed to play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 3-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one stands out due to its unique combination of fluorinated phenyl groups and a sulfonyl piperidine moiety. Similar compounds include:
3-((1-((4-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-4-(2-chlorophenyl)-1H-1,2,4-triazol-5(4H)-one: Similar structure but with chlorine atoms instead of fluorine.
3-((1-((4-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-4-(2-methylphenyl)-1H-1,2,4-triazol-5(4H)-one: Lacks the fluorine atoms, which may affect its chemical properties and biological activity.
These comparisons highlight the importance of fluorine atoms in enhancing the compound’s properties, making it a valuable subject for further research and development.
Eigenschaften
IUPAC Name |
3-[[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]methyl]-4-(2-fluorophenyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O3S/c1-14-12-16(22)6-7-19(14)31(29,30)26-10-8-15(9-11-26)13-20-24-25-21(28)27(20)18-5-3-2-4-17(18)23/h2-7,12,15H,8-11,13H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWUPCCVBDWAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(CC2)CC3=NNC(=O)N3C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2911194.png)


![2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2911199.png)
![2-(4-chlorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide](/img/structure/B2911201.png)
![2-chloro-4-fluoro-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2911202.png)


![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2911207.png)
![3-(1H-1,2,3,4-tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2911210.png)
![N-(4-methoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2911211.png)
![1-acetyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]piperidine-4-carboxamide](/img/structure/B2911214.png)

